Sodium N-methyl-N-oleoyltaurate
Overview
Description
Synthesis Analysis
Sodium N-methyl-N-oleoyltaurate can be synthesized through the Schotten-Baumann reaction, involving the reaction of sodium salt of amino acid with oleoyl chloride. The product is characterized using chromatographic and spectral techniques, highlighting its amphiphilic nature due to the presence of both hydrophobic and hydrophilic groups (Sreenu, Nayak, Prasad, & Sreedhar, 2014).
Molecular Structure Analysis
The molecular structure of sodium N-methyl-N-oleoyltaurate is characterized by the presence of an oleoyl group attached to a N-methyltaurate moiety. This structure facilitates the formation of micelles and contributes to its surface-active properties. Techniques like X-ray diffraction and spectroscopy have been used to study similar oleic acid-based compounds, providing insights into the arrangement of hydrocarbon chains and hydrogen-bonded structures (Tandon, Raudenkolb, Neubert, Rettig, & Wartewig, 2001).
Chemical Reactions and Properties
Sodium N-methyl-N-oleoyltaurate participates in chemical reactions characteristic of anionic surfactants, such as interactions with proteins like gelatin beyond the isoelectric point without precipitation. These interactions are influenced by factors like pH, ionic strength, and concentration, affecting properties like proton acceptance and viscosity (Tavernier, 1983).
Physical Properties Analysis
The physical properties of sodium N-methyl-N-oleoyltaurate, such as its critical micelle concentration (CMC) and the formation of micellar structures, are critical for its application as a surfactant. These properties are influenced by the amphiphilic nature of the molecule, which allows it to reduce surface tension and stabilize emulsions more effectively than other surfactants like sodium lauryl sulphate (SLS) (Sreenu et al., 2014).
Chemical Properties Analysis
The chemical properties of sodium N-methyl-N-oleoyltaurate, including its reactivity and interactions with other molecules, are fundamental to its utility in various applications. Its interaction with gelatin, for instance, showcases its ability to bind to cationic groups and induce changes in viscosity and conformation based on environmental conditions, illustrating its versatility as a chemical agent (Tavernier, 1983).
Scientific Research Applications
Sodium N-methyl-N-oleoyltaurate interacts with gelatin, demonstrating a stoichiometric ratio of anionic surfactant to cationic groups of gelatin reaching 1:1 at the equivalent point. This interaction is influenced by factors such as pH, ionic strength, and gelatin concentration, affecting proton acceptance and viscosity related to conformational changes in the gelatin (Tavernier, 1983).
In the field of energy storage, research on sodium-ion batteries over the last 50 years has revealed the potential of sodium-based compounds like Sodium N-methyl-N-oleoyltaurate in developing high-energy batteries for applications such as load leveling and electric vehicles (Delmas, 2018).
Sodium N-methyl-N-oleoyltaurate has been utilized in the synthesis of aromatic tellurides and ditellurides, acting as an efficient agent in the telluration of nonactivated aromatic iodides (Suzuki & Nakamura, 1992).
The compound has been instrumental in the development of sodium ion batteries (SIBs), particularly in enhancing the electrochemical performance of Na3V2(PO4)3 (NVP) cathodes. Its role as both a sodium and carbon source in the fabrication of three-dimensional NVP/C composites with hierarchical nanoflake-assembled structures has been noted (Li et al., 2018).
Sodium N-methyl-N-oleoyltaurate, also known as metam sodium (sodium N-methyl dithiocarbamate, metam-Na), is widely used in agriculture for controlling soilborne plant pathogens, nematodes, and weeds. It decomposes rapidly in moist soils to the biocide methyl isothiocyanate (MITC), showing varied efficacy against different soil pests depending on concentration and temperature conditions (Klose et al., 2008).
Safety And Hazards
properties
IUPAC Name |
sodium;2-[methyl-[(Z)-octadec-9-enoyl]amino]ethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41NO4S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)22(2)19-20-27(24,25)26;/h10-11H,3-9,12-20H2,1-2H3,(H,24,25,26);/q;+1/p-1/b11-10-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWPGJFSBABFGL-GMFCBQQYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40NNaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
39388-01-7 (Parent), Array | |
Record name | Sodium N-methyl-N-oleoyltaurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039388017 | |
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DSSTOX Substance ID |
DTXSID5027067 | |
Record name | Sodium N-methyl-N-oleoyltaurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5027067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, White solid with a sweet odor; [Hawley] | |
Record name | Ethanesulfonic acid, 2-[methyl[(9Z)-1-oxo-9-octadecen-1-yl]amino]-, sodium salt (1:1) | |
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Record name | Sodium N-methyl-N-oleoyltaurate | |
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Product Name |
Sodium N-methyl-N-oleoyltaurate | |
CAS RN |
137-20-2, 39388-01-7 | |
Record name | Sodium N-methyl-N-oleoyltaurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metaupon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039388017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanesulfonic acid, 2-[methyl[(9Z)-1-oxo-9-octadecen-1-yl]amino]-, sodium salt (1:1) | |
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URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium N-methyl-N-oleoyltaurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5027067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 2-[methyloleoylamino]ethane-1-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.805 | |
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Record name | SODIUM METHYL OLEOYL TAURATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PZ076134H | |
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Record name | SODIUM N-METHYL-N-OLEOYLTAURATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5624 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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